![molecular formula C8H7N5O2S B111969 4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol CAS No. 154016-23-6](/img/structure/B111969.png)

4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

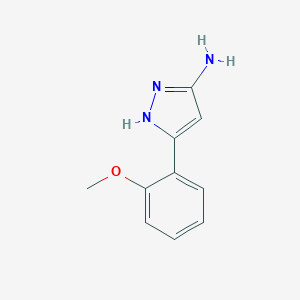

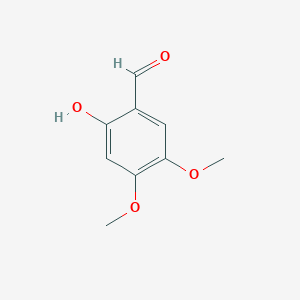

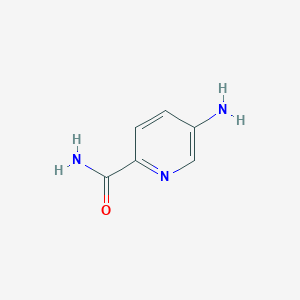

“4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol” is a compound containing the 1,2,4-triazole ring in its structure . Compounds with this structure are known for their multidirectional biological activity . They have been extensively researched, and have shown significant antibacterial activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol”, has been the subject of many studies . 3-Amino-1,2,4-triazole is often used as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis

The molecular structure of “4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol” is characterized by the presence of a 1,2,4-triazole ring . This ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .Scientific Research Applications

Pharmacology: Antimicrobial Agents

1,2,4-Triazole derivatives have been recognized for their significant antibacterial activity . They are considered important in the development of new antimicrobial agents to combat drug-resistant bacteria. The nitro group and the triazole-thiol moiety in the compound can potentially interact with bacterial enzymes or proteins, disrupting their function and leading to antibacterial effects.

Agrochemistry: Pesticides and Growth Regulators

The triazole ring is a common feature in many agrochemicals due to its ability to mimic plant hormones or disrupt the life cycle of pests . The specific structure of “4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol” could be explored for its potential use in pesticides or as a growth regulator, contributing to crop protection and yield improvement.

Materials Science: Corrosion Inhibition

Triazole derivatives are known to act as corrosion inhibitors for various metals . The compound could be investigated for its efficacy in protecting metal surfaces, particularly in harsh environments, by forming a protective layer that prevents oxidative damage.

Organic Catalysts: Synthesis Accelerators

The triazole core, especially when functionalized with amino and thiol groups, can serve as an effective catalyst in organic synthesis . It can facilitate various chemical reactions, potentially increasing their speed and selectivity, which is valuable in the synthesis of complex organic molecules.

Analytical Chemistry: Chromogenic and Fluorogenic Probes

Due to the presence of both nitro and amino groups, this compound could be used as a chromogenic or fluorogenic probe in analytical chemistry . It may react with specific analytes, causing a change in color or fluorescence, which can be measured to determine the presence or concentration of the analyte.

Drug Discovery: Pharmacophore in Medicinal Chemistry

The triazole-thiol moiety is a common pharmacophore in drug design . It can interact with biological targets through hydrogen bonding and dipole interactions, making it a valuable scaffold for the development of new therapeutic agents, particularly in the realm of cancer and infectious diseases.

Future Directions

The future directions for “4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol” and similar compounds involve further investigations on this scaffold to harness its optimum antibacterial potential . The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known to have multidirectional biological activity . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Mode of Action

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.

Biochemical Pathways

1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect multiple biochemical pathways.

Result of Action

Given the multidirectional biological activity of 1,2,4-triazoles , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name |

4-amino-3-(2-nitrophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2S/c9-12-7(10-11-8(12)16)5-3-1-2-4-6(5)13(14)15/h1-4H,9H2,(H,11,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDSMPOPMQMIGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)